Ipi-493

Catalog No.
S530784
CAS No.
64202-81-9
M.F
C28H39N3O8
M. Wt
545.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipi-493

CAS Number

64202-81-9

Product Name

Ipi-493

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C28H39N3O8

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1

InChI Key

XYFFWTYOFPSZRM-TWNAANEASA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin, 17-(allylamino)-17-demethoxygeldanamycin, 17-AAG, 17-allyl-aminogeldanamycin, 17-allylamino-17-demethoxygeldanamycin, 17-allylamino-17-demethoxygeldanamycin hydroquinone, 17-allylamino-17-demethoxygeldanamycin hydroquinone salt, 17-allylamino-geldanamycin, 17-allylaminogeldanamycin, 17-N-allylamino-17-demethoxygeldanamycin, 17AAG, CNF1010, IPI 493, IPI 504, IPI-493, IPI-504, IPI493, IPI504, NSC 330507, NSC-330507, retaspimycin hydrochloride, tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC

The exact mass of the compound 17-Aminogeldanamycin is 545.27372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IPI-493, also known as 17-amino-17-demethoxygeldanamycin (17-AG), is a potent, orally bioavailable benzoquinone ansamycin and a highly selective inhibitor of Heat Shock Protein 90 (HSP90) [1]. As the primary active metabolite of both 17-AAG (tanespimycin) and IPI-504 (retaspimycin), IPI-493 binds directly to the N-terminal ATP-binding pocket of HSP90 with a Ki of approximately 21 nM, driving the ubiquitin-proteasome degradation of critical oncogenic client proteins such as HER2, EGFR, AKT, and mutant KIT . For procurement and material selection, IPI-493 is distinguished by its intrinsic oral bioavailability and direct metabolic activity, circumventing the complex formulation requirements and polymorphic enzyme dependencies that limit first-generation ansamycins in advanced preclinical workflows [1].

Substituting IPI-493 with its parent compound, Geldanamycin, or its first-generation analog, 17-AAG, introduces severe process and reproducibility bottlenecks in laboratory workflows [1]. Geldanamycin exhibits unacceptable hepatotoxicity driven by aggressive redox cycling, rendering it unsuitable for most in vivo survival models. While 17-AAG mitigates some toxicity, it suffers from extremely poor aqueous solubility (~0.02 mg/mL), necessitating toxic organic excipients like DMSO or Cremophor for intravenous administration, which frequently confound experimental results via excipient-induced hypersensitivity [2]. Furthermore, 17-AAG requires bioreduction by the NQO1 enzyme to achieve full potency; cell lines with NQO1 polymorphisms exhibit profound resistance [1]. Procuring IPI-493 directly bypasses this metabolic bottleneck, ensuring consistent target engagement regardless of the model's NQO1 expression status while enabling excipient-free oral dosing [2].

Formulation Compatibility and Oral Bioavailability vs. 17-AAG

First-generation 17-AAG is severely limited by its aqueous solubility of approximately 0.02 mg/mL, requiring complex intravenous formulations containing DMSO, polyoxyl castor oil (Cremophor), or egg phospholipids [1]. These excipients are known to cause cardiotoxicity and anaphylaxis in murine models, confounding efficacy readouts. In contrast, IPI-493 is specifically engineered for oral bioavailability, allowing for standard oral gavage dosing without the need for harsh solubilizing agents[1].

Evidence DimensionFormulation requirement and dosing route
Target Compound DataIPI-493: Orally bioavailable, compatible with standard oral dosing vehicles
Comparator Or Baseline17-AAG: <0.02 mg/mL aqueous solubility, requires IV DMSO/Cremophor excipients
Quantified DifferenceElimination of toxic IV excipients and transition to oral dosing
ConditionsIn vivo murine xenograft models

Eliminating Cremophor and DMSO from the dosing regimen prevents excipient-induced hypersensitivity, reducing animal loss and ensuring cleaner efficacy data.

Metabolic Bypass of NQO1-Dependent Resistance

17-AAG functions largely as a prodrug that requires bioreduction by NAD(P)H quinone oxidoreductase 1 (NQO1) to reach its most active hydroquinone state [1]. In glioblastoma and melanoma cell lines with NQO1*2 polymorphisms (which degrade the enzyme), 17-AAG exhibits significant resistance, with IC50 values shifting dramatically. Because IPI-493 (17-AG) is the downstream active metabolite, its efficacy is largely independent of NQO1 expression levels. Supplying the active metabolite directly yields consistent nanomolar potency across a broader panel of cell lines, including those inherently resistant to 17-AAG due to enzymatic deficiency[1].

Evidence DimensionDependence on NQO1 expression for in vitro potency
Target Compound DataIPI-493: Direct active metabolite, maintains potency in NQO1-deficient cells
Comparator Or Baseline17-AAG: Potency drops significantly (high resistance index) in NQO1-deficient lines
Quantified DifferenceBypass of NQO1 bioreduction requirement
ConditionsIn vitro proliferation assays in NQO1-deficient vs. wild-type cancer cell lines

Procuring the active metabolite prevents experimental variability caused by heterogeneous enzyme expression across different commercial cell lines.

Sustained Tumor Tissue Retention

For in vivo efficacy, an HSP90 inhibitor must maintain target engagement within the tumor microenvironment. Pharmacokinetic studies demonstrate that following administration, IPI-493 (17-AG) exhibits preferential retention in tumor tissue compared to its plasma clearance [1]. At 48 hours post-treatment, IPI-493 persists in tumor tissue at pharmacologically active concentrations of approximately 720 nM, well above its typical in vitro IC50 range (50-200 nM) for client protein degradation [1]. This sustained accumulation allows for intermittent dosing schedules while maintaining continuous suppression of oncogenic signaling.

Evidence DimensionTumor tissue concentration at 48 hours
Target Compound DataIPI-493 (17-AG): ~720 nM retention in tumor tissue
Comparator Or BaselinePlasma concentration: Rapid clearance relative to tumor accumulation
Quantified DifferenceSustained active concentration (>3x typical IC50) at 48h post-dose
ConditionsMurine xenograft pharmacokinetic models

High tumor retention justifies less frequent dosing regimens, reducing handling stress on animals and lowering overall compound consumption per study.

Hepatotoxicity Profile vs. Geldanamycin

The parent compound Geldanamycin is notorious for its severe, dose-limiting hepatotoxicity, which is driven by rapid one-electron redox cycling and subsequent superoxide radical generation [1]. IPI-493 possesses a modified redox potential due to the 17-amino substitution, which significantly reduces its reactivity with cellular thiols and lowers the rate of superoxide formation [1]. This structural modification translates to a vastly improved therapeutic window in vivo, allowing IPI-493 to be dosed at levels required for tumor regression without inducing the lethal liver damage characteristic of Geldanamycin.

Evidence DimensionRedox-driven hepatotoxicity and superoxide generation
Target Compound DataIPI-493: Modified redox potential, tolerable in vivo therapeutic window
Comparator Or BaselineGeldanamycin: Rapid redox cycling causing lethal hepatotoxicity
Quantified DifferenceSignificant reduction in thiol reactivity and superoxide-mediated liver damage
ConditionsIn vivo tolerability and redox potential profiling

Allows researchers to conduct long-term survival and efficacy studies without premature termination due to acute liver toxicity.

Oral Xenograft Efficacy Studies

Due to its oral bioavailability and lack of requirement for toxic IV excipients (DMSO/Cremophor), IPI-493 is the ideal ansamycin for long-term oral dosing in murine xenograft models, preventing excipient-induced hypersensitivity and simplifying administration protocols[1].

HSP90 Inhibition in NQO1-Deficient Cell Lines

Because it bypasses the NQO1 bioreduction step required by 17-AAG, IPI-493 is the preferred choice for screening panels involving glioblastoma, melanoma, or colon cancer lines with known NQO1 polymorphisms, ensuring consistent target engagement [2].

Intermittent Dosing Pharmacodynamic Models

Thanks to its sustained tumor retention (~720 nM at 48 hours), IPI-493 is highly suited for studies evaluating intermittent dosing schedules or prolonged target engagement of client proteins like mutant KIT or EGFR [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

545.27371521 Da

Monoisotopic Mass

545.27371521 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SLQ1AJG3VB

Other CAS

64202-81-9

Wikipedia

Ipi-493

Dates

Last modified: 04-14-2024
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